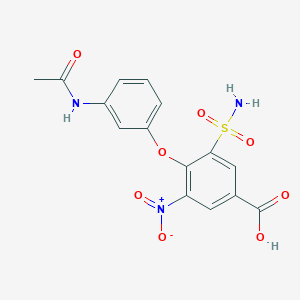
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid is a complex organic compound with a multifaceted structure It is characterized by the presence of acetamido, phenoxy, nitro, and sulfamoyl functional groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Acetylation: Formation of the acetamido group through acetylation of an amine.
Sulfonation: Introduction of the sulfamoyl group.
Etherification: Formation of the phenoxy linkage.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, acetic anhydride for acetylation, and sulfonyl chlorides for sulfonation. The final product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Aplicaciones Científicas De Investigación
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The nitro and sulfamoyl groups are key functional groups that can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Acetamidophenoxy)phthalic Acid: Contains similar functional groups but differs in the core structure.
3-Acetamidophenoxyacetic Acid: Lacks the nitro and sulfamoyl groups, resulting in different chemical properties.
Uniqueness
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfamoyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
53136-73-5 |
|---|---|
Fórmula molecular |
C15H13N3O8S |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
4-(3-acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C15H13N3O8S/c1-8(19)17-10-3-2-4-11(7-10)26-14-12(18(22)23)5-9(15(20)21)6-13(14)27(16,24)25/h2-7H,1H3,(H,17,19)(H,20,21)(H2,16,24,25) |
Clave InChI |
PYYPGPYUACVATR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


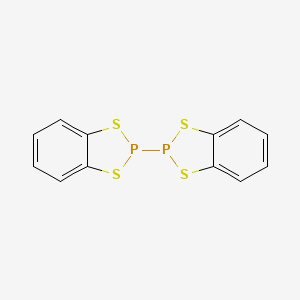

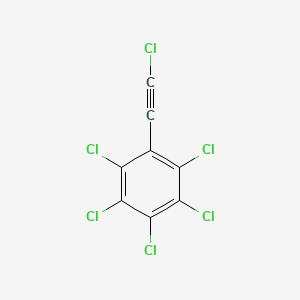
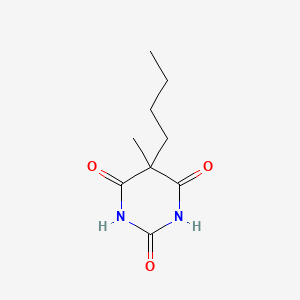
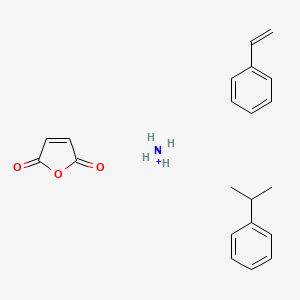
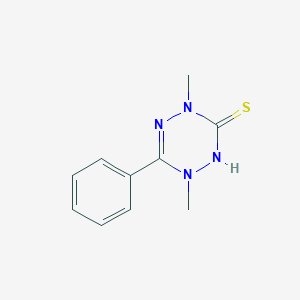
![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
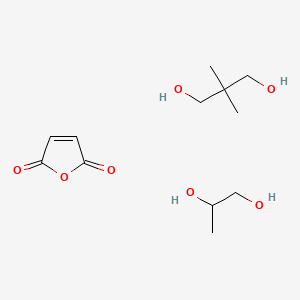
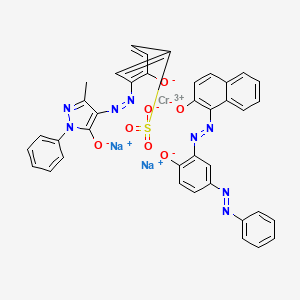
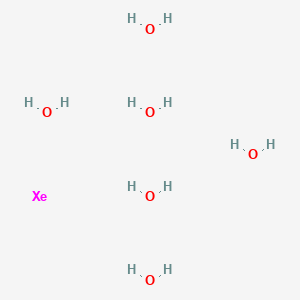
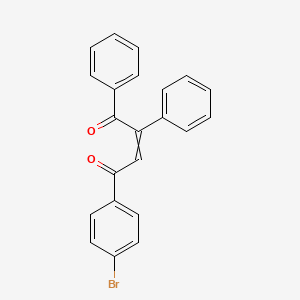
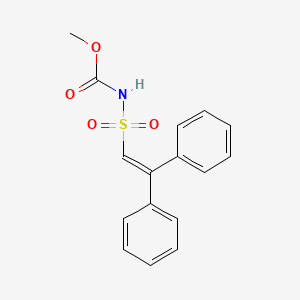
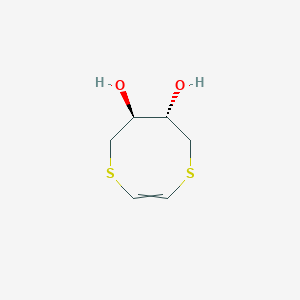
![9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene](/img/structure/B14650979.png)
